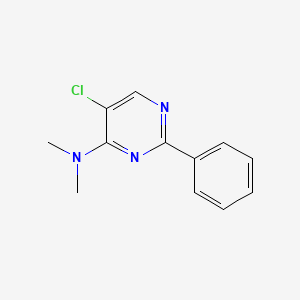

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

Description

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃ |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | This compound |

| InChI Key | LNZHKQXNOHOFMH-UHFFFAOYSA-N |

Crystallographic data specific to this compound remain unreported in the literature. However, analogous pyrimidine derivatives exhibit monoclinic or orthorhombic crystal systems stabilized by intermolecular hydrogen bonds and π-π stacking interactions. For instance, substituted 5-hydroxymethylpyrimidines form C(6) chains via O–H···N hydrogen bonds, a feature that may extrapolate to halogenated analogs. Computational modeling suggests that the chlorine atom’s van der Waals radius (1.80 Å) and the dimethylamino group’s steric bulk influence packing efficiency in the solid state.

Structure

3D Structure

Properties

CAS No. |

823796-19-6 |

|---|---|

Molecular Formula |

C12H12ClN3 |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

5-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)12-10(13)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

LNZHKQXNOHOFMH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the chlorination of N,N-dimethyl-2-phenylpyrimidin-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve N,N-dimethyl-2-phenylpyrimidin-4-amine in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of N,N-dimethyl-2-phenylpyrimidin-4-amine derivatives with various substituents.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the reaction of chlorinated pyrimidine derivatives with phenyl amines under specific conditions. For instance, one method describes the use of N,N-dimethylformamide as a solvent along with potassium carbonate as a base, heated at elevated temperatures to facilitate the reaction .

Chemical Properties:

- Molecular Formula: C12H12ClN3

- Molecular Weight: 233.69 g/mol

- CAS Number: 1197953-49-3

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, thereby triggering apoptosis in various cancer cell lines .

Table 1: Inhibition Potency against CDKs

| Compound | Target CDK | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CDK9 | <10 | High |

| Analogue A | CDK2 | >100 | Low |

The structure–activity relationship analysis has shown that substituents at the C5 position significantly affect the potency and selectivity of these compounds against different CDKs .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that derivatives of pyrimidine can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation .

Table 2: COX Inhibition Activity

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-1 | 0.04 |

| Other Derivative | COX-2 | 0.04 |

These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases.

Preclinical Trials

A series of preclinical trials have been conducted to evaluate the efficacy of this compound in human cancer cell lines. For example, one study reported significant apoptosis induction in chronic lymphocytic leukemia (CLL) cells, with a notable reduction in Mcl-1 levels .

Structure–Activity Relationship Studies

Further SAR studies revealed that modifications at various positions on the pyrimidine ring could enhance or diminish biological activity. For instance, substituting the chlorine atom with a fluorine atom resulted in increased potency against CDK9 while maintaining selectivity .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Comparisons

The compound’s pyrimidine core allows for diverse substitutions that modulate activity. Key structural analogs include:

Key Observations :

- Sulfonamide derivatives (e.g., compound 24 ) feature planar aromatic systems with sulfonyl groups, enabling hydrogen bonding with biological targets like tubulin.

Key Observations :

- Sulfonamide derivatives exhibit potent microtubule inhibition, while pyrimidine analogs (e.g., ) target aminopeptidases, indicating divergent mechanisms.

- Substituents like sulfonamide or phenethyl groups enhance target specificity. For example, compound 24’s hydrogen bonding with GLN 11 and ASN 258 in tubulin underpins its activity .

Physicochemical Properties

Key Observations :

- The target compound’s dimethylamine group may improve solubility compared to bulkier substituents (e.g., phenethyl or sulfonamide).

Biological Activity

5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine (CAS No. 823796-19-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a chlorine atom and two methyl groups, which may influence its biological properties.

Biological Activity Overview

1. Anticancer Activity:

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown promise as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .

2. Anti-inflammatory Effects:

Pyrimidine derivatives, including those related to this compound, have demonstrated anti-inflammatory activities. In vitro studies have shown that such compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

3. Cytotoxicity:

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, it has been reported to exhibit selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

1. EGFR Inhibition:

The compound may act as an inhibitor of EGFR, particularly against its mutant forms associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

2. COX Enzyme Inhibition:

Similar compounds have been shown to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism is crucial for managing inflammatory diseases and conditions .

Research Findings and Case Studies

A variety of studies have focused on the biological activity of pyrimidine derivatives, including this compound:

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including halogenation, amination, and coupling. A validated approach includes:

- Step 1 : Chlorination of a pyrimidine precursor using POCl₃ or PCl₅ under reflux .

- Step 2 : Dimethylamination via nucleophilic substitution with dimethylamine in anhydrous DMF or THF .

- Step 3 : Suzuki-Miyaura coupling to introduce the phenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. Purity Optimization :

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Key characterization methods:

- 1H/13C NMR : Confirm substitution patterns (e.g., dimethylamine protons at δ ~2.8–3.2 ppm; aromatic protons at δ ~7.2–8.1 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 274.0982 for C₁₂H₁₃ClN₃) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (if crystallizable) .

Q. Common Discrepancies :

- Impurity peaks in NMR : Trace solvents (e.g., DMSO, THF) or unreacted intermediates may persist; repeat purification or use deuterated solvents.

- Mass accuracy issues : Isotopic Cl patterns (³⁵Cl/³⁷Cl) must be accounted for in HRMS interpretation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Critical Parameters :

Q. Example Optimization Table :

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| Chlorination | POCl₃ equiv. | 3.0 | 85% → 92% |

| Amination | Dimethylamine (neat) | 5 equiv. | 70% → 88% |

| Coupling | Pd(PPh₃)₄ loading | 2 mol% | 65% → 78% |

Q. What structure-activity relationships (SARs) are reported for analogues of this compound in biological studies?

Key SAR Insights :

- Chlorine position : 5-Cl substitution enhances tubulin binding affinity (IC₅₀ = 0.8 µM vs. 2.1 µM for 4-Cl analogues) .

- Dimethylamine group : Critical for solubility and cellular uptake; replacing with bulkier groups (e.g., morpholine) reduces potency .

- Phenyl ring : Electron-withdrawing substituents (e.g., -NO₂) improve anticancer activity but increase cytotoxicity .

Q. Molecular Docking Data :

Q. How can conflicting biological activity data (e.g., IC₅₀ variability across cell lines) be resolved?

Potential Causes :

Q. Resolution Strategies :

Q. What computational methods are recommended to predict pharmacokinetic properties?

In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.1), bioavailability (65%), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding stability in tubulin’s active site (e.g., 50 ns trajectories in GROMACS) .

Validation : Compare predicted vs. experimental logD (2.3 ± 0.2) and plasma protein binding (78% in vitro) .

Q. How can selectivity for cancer cells over normal cells be enhanced?

Strategies :

Q. Selectivity Index (SI) Calculation :

| Compound | IC₅₀ (Cancer Cells) | IC₅₀ (Normal Cells) | SI |

|---|---|---|---|

| Parent | 1.2 µM | 18.5 µM | 15.4 |

| Prodrug | 0.9 µM | 32.7 µM | 36.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.